1-(butylsulfonyl)-4-cyclohexylpiperazine
Description
Properties
IUPAC Name |
1-butylsulfonyl-4-cyclohexylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S/c1-2-3-13-19(17,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLXJRCAMJLVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylsulfonyl)-4-cyclohexylpiperazine typically involves the reaction of 4-cyclohexylpiperazine with butylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, although this requires specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding piperazine derivative without the sulfonyl group.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(Butylsulfonyl)-4-cyclohexylpiperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets. The butylsulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Chain Length : Increasing the alkyl chain length (methyl → ethyl → propyl → butyl) correlates with enhanced lipophilicity and membrane permeability but may reduce aqueous solubility. For example, 1-(ethylsulfonyl)-4-(3,4,5-TMBz)piperazine exhibits higher solubility than its butyl analogue due to the trimethoxybenzyl group’s polarity .
- Aromatic vs.
- Bioactivity : Sulfonyl-piperazines with extended aromatic systems (e.g., naphthalenyl or tetralin groups) demonstrate tubulin-binding activity, suggesting the target compound’s cyclohexyl group may similarly influence cytoskeletal interactions .
Pharmacological and Chemical Property Trends
- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to analogues with benzyl or phenyl substituents, as seen in 1-(4-chlorobenzyl)-4-(methylsulfanyl)piperazine (logP ~3.5) .
- Synthetic Flexibility : The butylsulfonyl group allows for modular synthesis, akin to 1-(3-chlorophenyl)-4-(methylphenylsulfonyl)piperazine, where substituent positions are tunable for target specificity .
Q & A
Q. What are the key synthetic routes for 1-(butylsulfonyl)-4-cyclohexylpiperazine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with piperazine derivatives. A common approach includes sulfonylation of the piperazine ring using butylsulfonyl chloride under anhydrous conditions, followed by cyclohexyl group introduction via nucleophilic substitution or coupling reactions . Optimization strategies:
- Temperature control : Reactions often proceed at 0–5°C during sulfonylation to minimize side products.
- Catalysts : Use of triethylamine or DMAP improves sulfonyl group incorporation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Yield improvements (from ~45% to 65%) are achievable by slow reagent addition and inert atmosphere .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm; sulfonyl group absence of protons) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.5% threshold for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 329.2) .
Q. How does environmental stability impact experimental reproducibility?
The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Best practices:
- Storage : –20°C in desiccated, amber vials .
- Stability assays : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months when stored properly .
Advanced Research Questions
Q. What mechanistic insights explain its reported antimicrobial and anticancer activities?
- Enzyme inhibition : The sulfonyl group interacts with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding (Kᵢ = 12.3 μM in E. coli), while the cyclohexyl moiety enhances membrane permeability .
- Apoptosis induction : In cancer cell lines (e.g., MCF-7), it upregulates caspase-3 by 3.5-fold via PI3K/AKT pathway inhibition . Contradictory results in HepG2 cells suggest cell-type-specific mechanisms, necessitating transcriptomic profiling .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : The compound’s sulfonyl group shows strong binding affinity (–9.2 kcal/mol) to EGFR kinase (PDB ID: 1M17) .
- QSAR models : LogP values >3.0 correlate with enhanced blood-brain barrier penetration, critical for neuroprotective applications .
- ADMET predictions : Moderate hepatotoxicity risk (Probability = 0.67) suggests need for structural tweaks (e.g., replacing butylsulfonyl with shorter chains) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 8.2 μM vs. 22.5 μM in S. aureus) may arise from variations in bacterial growth phases or culture media .
- Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., desulfonated derivatives) that contribute to off-target effects .
Q. What challenges arise in scaling up synthesis for in vivo studies?
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Checkerboard assays : Test combinations with fluconazole (fungal studies) or cisplatin (cancer). Synergy scores (FIC index <0.5) indicate potentiation .
- Transcriptome analysis : RNA-seq identifies pathways co-regulated by the compound and adjunct agents (e.g., NF-κB suppression in inflammation models) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
